molecular formula C15H21BrN2O B248135 N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide

N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide

Número de catálogo B248135
Peso molecular: 325.24 g/mol
Clave InChI: UDLRBHGQXATRNY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide, also known as BRL-15572, is a chemical compound that has gained attention in the scientific community for its potential as a therapeutic agent. BRL-15572 is a selective antagonist of the dopamine D3 receptor, which has been implicated in a variety of neurological disorders, including addiction, schizophrenia, and Parkinson's disease.

Mecanismo De Acción

N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide is a selective antagonist of the dopamine D3 receptor, which is primarily located in the mesolimbic and mesocortical pathways of the brain. The mesolimbic pathway is involved in reward and motivation, while the mesocortical pathway is involved in cognitive function. By antagonizing the dopamine D3 receptor, N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide may reduce the rewarding effects of drugs of abuse, improve cognitive function in schizophrenia, and protect dopaminergic neurons in Parkinson's disease.
Biochemical and Physiological Effects
N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide has been shown to have a number of biochemical and physiological effects. In animal models, N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide has been shown to reduce drug-seeking behavior, improve cognitive function, and protect dopaminergic neurons. Additionally, N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal growth and survival. BDNF has been implicated in a variety of neurological disorders, including depression, anxiety, and Alzheimer's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide in lab experiments is its selectivity for the dopamine D3 receptor. This selectivity allows researchers to investigate the specific role of the D3 receptor in neurological disorders, without affecting other dopamine receptors. Additionally, N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of using N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide in lab experiments is its relatively low yield in the synthesis method, which may limit its availability for research purposes.

Direcciones Futuras

There are a number of future directions for research on N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide. One area of interest is the potential use of N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide as a treatment for substance use disorders. Further studies are needed to investigate the efficacy of N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide in reducing drug-seeking behavior in human subjects. Additionally, N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide may have potential as a treatment for other neurological disorders, such as depression, anxiety, and Alzheimer's disease. Finally, further research is needed to investigate the mechanism of action of N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide, and to identify other potential targets for therapeutic intervention.

Métodos De Síntesis

The synthesis of N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide involves the reaction of 4-bromobenzoyl chloride with 4-methylpiperidine in the presence of triethylamine and N,N-dimethylformamide. The resulting intermediate is then reacted with 3-(dimethylamino)propionitrile in the presence of potassium carbonate and acetonitrile to yield N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide. The yield of this synthesis method is reported to be around 50%.

Aplicaciones Científicas De Investigación

N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide has been studied extensively for its potential as a therapeutic agent for neurological disorders. In particular, it has been investigated as a treatment for addiction, schizophrenia, and Parkinson's disease. Studies have shown that N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide can reduce drug-seeking behavior in animal models of addiction, suggesting that it may be a useful treatment for substance use disorders. Additionally, N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide has been shown to improve cognitive function in animal models of schizophrenia, indicating that it may be a potential treatment for this disorder. Finally, N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide has been shown to have neuroprotective effects in animal models of Parkinson's disease, suggesting that it may be a useful treatment for this disorder as well.

Propiedades

Nombre del producto

N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide

Fórmula molecular

C15H21BrN2O

Peso molecular

325.24 g/mol

Nombre IUPAC

N-(4-bromophenyl)-3-(4-methylpiperidin-1-yl)propanamide

InChI

InChI=1S/C15H21BrN2O/c1-12-6-9-18(10-7-12)11-8-15(19)17-14-4-2-13(16)3-5-14/h2-5,12H,6-11H2,1H3,(H,17,19)

Clave InChI

UDLRBHGQXATRNY-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Br

SMILES canónico

CC1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.